3-(4-Bromophenyl)-3-oxopropanoic acid
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Overview
Description
3-(4-Bromophenyl)-3-oxopropanoic acid is an organic compound with the molecular formula C9H7BrO3. It is a derivative of propanoic acid, where a bromophenyl group is attached to the third carbon atom. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(4-Bromophenyl)-3-oxopropanoic acid can be synthesized through several methods. One common route involves the reaction of 4-bromobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include:
Reagents: 4-bromobenzaldehyde, malonic acid, base (e.g., sodium ethoxide)
Solvent: Ethanol
Temperature: Reflux conditions
Reaction Time: Several hours
Another method involves the bromination of phenylacetic acid using bromine and mercuric oxide, followed by fractional crystallization to isolate the desired isomer .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous flow reactors: To maintain consistent reaction conditions
Automated purification systems: For efficient isolation of the product
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-3-oxopropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Substitution: Formation of various substituted phenylpropanoic acids.
Oxidation: Formation of 4-bromobenzoic acid or 4-bromobenzaldehyde.
Reduction: Formation of 3-(4-bromophenyl)-3-hydroxypropanoic acid.
Scientific Research Applications
3-(4-Bromophenyl)-3-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-3-oxopropanoic acid involves its interaction with various molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the carbonyl group can undergo nucleophilic addition reactions. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Similar structure but with an acetic acid moiety instead of a propanoic acid moiety.
3-(3-Bromophenyl)-3-oxopropanoic acid: Similar structure but with the bromine atom in a different position on the phenyl ring.
Uniqueness
3-(4-Bromophenyl)-3-oxopropanoic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the bromine atom and the presence of the carbonyl group make it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H7BrO3 |
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Molecular Weight |
243.05 g/mol |
IUPAC Name |
3-(4-bromophenyl)-3-oxopropanoic acid |
InChI |
InChI=1S/C9H7BrO3/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4H,5H2,(H,12,13) |
InChI Key |
XMWZFYHYFVNEGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(=O)O)Br |
Origin of Product |
United States |
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